molecular formula C18H18N2O2 B2715528 1-(3-(2-hydroxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one CAS No. 1007794-28-6

1-(3-(2-hydroxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one

Cat. No. B2715528
M. Wt: 294.354
InChI Key: LZEBJNIMDZZUBA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of suitable precursors in the presence of a base . For example, a related compound, 1-(2,4-dichlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione, can be synthesized by dissolving the precursor in dry pyridine, adding powdered KOH, and stirring the reaction mixture for several hours .

Scientific Research Applications

Synthesis and Characterization

Synthesis Techniques : The synthesis of hydroxy pyrazoline derivatives, including compounds similar to "1-(3-(2-hydroxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one," involves cyclization reactions of various precursors. For instance, the Claisen–Schmidt condensation technique has been utilized for synthesizing a series of hydroxy pyrazolines, highlighting the versatility of this synthetic approach in producing compounds with potential biological activities (Parveen, Iqbal, & Azam, 2008).

Characterization Methods : The synthesized compounds are characterized using various spectroscopic techniques such as IR, 1H NMR, and 13C NMR spectra. These methods provide essential information regarding the molecular structure and functional groups present in the compounds, facilitating the identification of the synthesized pyrazolines and their derivatives.

Applications

Antidepressant Activity : Some derivatives have been evaluated for their antidepressant activity, showing significant effects in reducing immobility time in animal models. This suggests their potential as therapeutic agents in the treatment of depression. The study of these compounds includes preclinical evaluation and in silico toxicity prediction, which are crucial steps in drug development (Mathew, Suresh, & Anbazhagan, 2014).

Antibacterial Activity : The antibacterial activity of pyrazoline derivatives has been explored, with some compounds showing promising results against both Gram-positive and Gram-negative bacteria. This indicates their potential use as antibacterial agents, possibly contributing to the development of new antibiotics (Rani et al., 2015).

Antimicrobial and Anti-inflammatory Agents : Novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. These studies suggest the potential of such compounds in treating infections and inflammation-related conditions (Kendre, Landge, & Bhusare, 2015).

Corrosion Inhibition : Compounds derived from "1-(3-(2-hydroxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one" have been tested as corrosion inhibitors for mild steel in acidic conditions. The studies include both experimental and computational approaches to understanding the mechanism of corrosion inhibition and the efficiency of these compounds in protecting metallic surfaces (Olasunkanmi & Ebenso, 2019).

properties

IUPAC Name

1-[5-(2-hydroxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-2-18(22)20-16(13-8-4-3-5-9-13)12-15(19-20)14-10-6-7-11-17(14)21/h3-11,16,21H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZEBJNIMDZZUBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC=CC=C2O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(2-hydroxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one

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